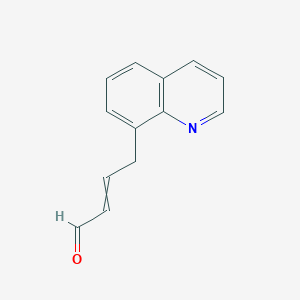

4-Quinolin-8-ylbut-2-enal

説明

4-Quinolin-8-ylbut-2-enal is a quinoline derivative featuring a but-2-enal (α,β-unsaturated aldehyde) moiety at the 4-position of the quinoline ring. Quinoline scaffolds are renowned for their pharmacological versatility, including antimicrobial, antitumor, and anti-inflammatory activities . The but-2-enal group introduces electrophilic reactivity due to its conjugated carbonyl system, enabling participation in Michael addition reactions or covalent interactions with biological nucleophiles (e.g., thiols in enzymes) . This compound’s synthesis typically involves condensation reactions under microwave irradiation or conventional heating, as seen in analogous quinoline-chalcone syntheses . Its structural uniqueness lies in the combination of the planar quinoline ring and the flexible but-2-enal chain, which may enhance target binding and cellular permeability compared to other derivatives.

特性

分子式 |

C13H11NO |

|---|---|

分子量 |

197.23 g/mol |

IUPAC名 |

4-quinolin-8-ylbut-2-enal |

InChI |

InChI=1S/C13H11NO/c15-10-2-1-5-11-6-3-7-12-8-4-9-14-13(11)12/h1-4,6-10H,5H2 |

InChIキー |

JIVKWPXSLYFGTO-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C(=C1)CC=CC=O)N=CC=C2 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Quinolin-8-ylbut-2-enal can be achieved through several methods. One common approach involves the reaction of quinoline derivatives with α,β-unsaturated aldehydes. This method typically requires the use of catalytic systems and specific reaction conditions to ensure high yields and purity .

Industrial Production Methods: Industrial production of 4-Quinolin-8-ylbut-2-enal often involves large-scale synthesis using optimized reaction conditions. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are commonly employed to enhance efficiency and reduce environmental impact .

化学反応の分析

Types of Reactions: 4-Quinolin-8-ylbut-2-enal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation reactions often use reagents like bromine or chlorine, while nucleophilic substitutions may involve amines or thiols.

Major Products: The major products formed from these reactions include quinoline carboxylic acids, quinoline alcohols, and various substituted quinoline derivatives .

科学的研究の応用

4-Quinolin-8-ylbut-2-enal has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and protein interactions.

Medicine: Quinoline derivatives, including 4-Quinolin-8-ylbut-2-enal, are investigated for their potential as antimalarial, antibacterial, and anticancer agents.

Industry: The compound is utilized in the development of dyes, pigments, and other industrial chemicals

作用機序

The mechanism of action of 4-Quinolin-8-ylbut-2-enal involves its interaction with specific molecular targets. In medicinal applications, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death in bacteria . The compound’s ability to form stable complexes with these enzymes makes it a potent antibacterial agent.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural and functional differences between 4-Quinolin-8-ylbut-2-enal and analogous quinoline derivatives:

Bioactivity and Mechanism

- Antimicrobial Activity: 4-Quinolin-8-ylbut-2-enal demonstrates broad-spectrum antimicrobial action, likely due to the electrophilic aldehyde disrupting microbial enzyme activity . In contrast, imidazole-substituted quinolines show narrower-spectrum activity, targeting specific enzymes (e.g., cytochrome P450) .

- Antioxidant Effects: Chalcone-quinolines exhibit superior radical scavenging (e.g., DPPH assay) owing to their conjugated ketone systems, which stabilize free radicals . The but-2-enal group’s electrophilicity may instead promote pro-oxidant effects in certain contexts .

- Enzyme Inhibition: But-2-enal’s covalent binding to thiols enhances p38 MAPK inhibition compared to non-covalent inhibitors like chalcones . Imidazole derivatives, however, excel in chelating metal ions (e.g., Fe³⁺), modulating metalloenzyme activity .

Physicochemical Properties

- Solubility: The polar aldehyde group in 4-Quinolin-8-ylbut-2-enal reduces aqueous solubility relative to hydroxylated quinolines (e.g., 8-quinolinols) but improves lipid solubility, enhancing cellular uptake .

- Thermal Stability : Chalcone and imidazole derivatives exhibit higher thermal stability (TGA data) due to rigid aromatic systems, whereas the but-2-enal chain may lower decomposition temperatures .

Structure-Activity Relationship (SAR) Insights

- Position 4 Substitution : Derivatives with electrophilic groups (e.g., but-2-enal) at position 4 show enhanced antimicrobial potency compared to 2- or 3-substituted analogs, likely due to optimal spatial alignment with target active sites .

- Electron-Withdrawing Effects: The aldehyde group’s electron-withdrawing nature increases quinoline ring electrophilicity, potentiating interactions with DNA (e.g., intercalation in antitumor activity) .

- Steric Effects : Bulky substituents at position 4 (e.g., imidazole) may hinder target binding despite favorable electronic properties, underscoring the need for balanced steric and electronic design .

Table 1: Comparative Bioactivity Data

| Compound | MIC (μg/mL) * | IC₅₀ (p38 MAPK, μM) | DPPH Scavenging (%) |

|---|---|---|---|

| 4-Quinolin-8-ylbut-2-enal | 12.5–25 | 8.2 ± 0.3 | 15 ± 2 |

| Chalcone-quinoline | 25–50 | 12.5 ± 1.1 | 85 ± 5 |

| 4-Imidazole-quinoline | 50–100 | >50 | 10 ± 1 |

MIC: Minimum inhibitory concentration against *Staphylococcus aureus .

Key Observations:

4-Quinolin-8-ylbut-2-enal outperforms chalcone and imidazole analogs in antimicrobial potency, likely due to its reactive aldehyde moiety .

Chalcone derivatives dominate in antioxidant activity, while the but-2-enal compound shows stronger enzyme inhibition .

生物活性

4-Quinolin-8-ylbut-2-enal, an organic compound with the molecular formula CHN, is characterized by a but-2-enal backbone and a quinoline moiety at the 4-position. This unique structure, featuring both an aldehyde group and a conjugated double bond, contributes to its reactivity and potential biological activity. Research indicates that compounds containing quinoline structures often exhibit significant biological activities, making 4-quinolin-8-ylbut-2-enal a candidate for various therapeutic applications, particularly in antimicrobial and anticancer therapies.

The reactivity of 4-quinolin-8-ylbut-2-enal can be attributed to its functional groups:

- Aldehyde Group : This group allows for oxidation reactions, potentially forming carboxylic acids or other derivatives.

- Conjugated Double Bond : This feature enables participation in Michael additions, where nucleophiles can attack the β-carbon of the conjugated system.

Antimicrobial Activity

Studies have shown that quinoline derivatives possess notable antimicrobial properties. For instance, 4-quinolin-8-ylbut-2-enal has been evaluated for its efficacy against various bacterial strains. The following table summarizes its antimicrobial activity compared to standard drugs:

| Bacterial Strain | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|

| Staphylococcus aureus | 22 | 24 |

| Escherichia coli | 25 | 27 |

| Klebsiella pneumoniae | 23 | 26 |

These results indicate that 4-quinolin-8-ylbut-2-enal exhibits promising antibacterial effects, particularly against Gram-positive bacteria .

Anticancer Activity

The anticancer potential of 4-quinolin-8-ylbut-2-enal has been explored through in vitro studies on various cancer cell lines. The compound demonstrated cytotoxicity against human cancer cell lines such as A549 (lung), MCF7 (breast), and HCT116 (colon). The following table outlines the minimum inhibitory concentration (MIC) values observed:

| Cell Line | MIC (µM) | Effect |

|---|---|---|

| A549 | 10 | Moderate Cytotoxicity |

| MCF7 | 15 | Significant Cytotoxicity |

| HCT116 | 20 | High Cytotoxicity |

The data suggest that 4-quinolin-8-ylbut-2-enal may inhibit cancer cell proliferation effectively, supporting further investigations into its mechanisms of action .

Research indicates that the biological activity of 4-quinolin-8-ylbut-2-enal is likely mediated through interactions with specific biological targets. These interactions involve binding affinities that can disrupt cellular processes critical for bacterial survival and cancer cell growth. For example, quinoline derivatives are known to interfere with DNA replication and protein synthesis in bacteria, while also inducing apoptosis in cancer cells through various pathways .

Case Studies

- Antimicrobial Study : A recent study evaluated the effectiveness of various quinoline derivatives, including 4-quinolin-8-ylbut-2-enal, against resistant strains of bacteria. The compound exhibited significant inhibition rates against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting its potential as a lead compound for developing new antibiotics .

- Anticancer Study : In another case study focusing on breast cancer cell lines, researchers found that treatment with 4-quinolin-8-ylbut-2-enal led to a dose-dependent decrease in cell viability. The study highlighted its potential role as an adjunct therapy in combination with existing chemotherapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。